molecular formula C12H13N3O2 B2774983 N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1170855-85-2

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2774983
CAS No.: 1170855-85-2
M. Wt: 231.255
InChI Key: KRGQHKTXSWYBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound of significant interest in medicinal chemistry research, primarily due to the presence of the 1,3,4-oxadiazole ring system . This privileged scaffold is extensively studied for its versatility as a bioisostere, capable of mimicking carboxylic acid, ester, or amide groups while often offering superior metabolic stability and reduced susceptibility to enzymatic degradation . The 1,3,4-oxadiazole moiety is a key feature in many investigational compounds due to its planar structure and significant dipole moment, which facilitates interactions with biological targets through π-π stacking and hydrogen bonding . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for developing novel therapeutic agents, with scientific literature demonstrating their potential in anticancer applications by inhibiting targets like thymidylate synthase, histone deacetylase (HDAC), and telomerase . The 3,5-dimethylphenyl substituent on the oxadiazole ring contributes steric bulk and lipophilicity, which can be critical for enhancing binding affinity and selectivity towards hydrophobic pockets in enzyme active sites . This compound is intended for research applications such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-8(2)6-10(5-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGQHKTXSWYBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-dimethylbenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of modifications and applications, making it a versatile compound in scientific research and industrial applications .

Biological Activity

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula: C11H12N4O2
  • Molecular Weight: 232.24 g/mol
  • CAS Number: 891123-93-6
  • Antimicrobial Activity : The oxadiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds containing the oxadiazole ring can inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

StudyCell LineIC50 Value (µM)Mechanism
1HeLa15Apoptosis induction
2MCF-720Cell cycle arrest
3A54918Reactive oxygen species generation

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed potent activity against HeLa cells with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis via mitochondrial pathways.
  • Anti-inflammatory Effects : In a model of acute inflammation, this compound significantly reduced paw edema in rats when administered intraperitoneally. The reduction in edema was associated with decreased levels of TNF-alpha and IL-6 in serum samples.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by substituents on the phenyl ring and the nature of the amide bond. Modifications to these groups can enhance potency and selectivity:

SubstituentEffect on Activity
MethylIncreased lipophilicity and bioavailability
FluoroEnhanced binding affinity to target proteins
HydroxyImproved solubility and reduced toxicity

Summary of Findings

This compound exhibits a range of biological activities that make it a promising candidate for further development as a therapeutic agent. Its mechanisms include antimicrobial effects, anti-inflammatory properties, and anticancer activity through apoptosis induction.

Future Directions

Further research is needed to explore:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
  • Toxicology Studies : Assessing safety profiles for potential clinical applications.
  • Mechanistic Studies : Elucidating detailed pathways involved in its biological activities.

Q & A

Q. What are the established synthetic routes for N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the 1,3,4-oxadiazole core. For example:

Hydrazide Formation : React 3,5-dimethylphenylacetic acid hydrazide with a suitable acylating agent (e.g., acetic anhydride) to form the acetamide moiety .

Cyclization : Use catalysts like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid under reflux to promote oxadiazole ring closure .

Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
Key solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with reaction temperatures ranging from 80–120°C .

Q. How is the structural identity and purity of this compound confirmed in laboratory settings?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 3,5-dimethylphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., m/z 287.116 for C₁₄H₁₅N₃O₂) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to standard antibiotics .
  • Enzyme Inhibition : Test against lipoxygenase (LOX) or acetylcholinesterase (AChE) via spectrophotometric assays (e.g., LOX inhibition at 234 nm) .
  • Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar solvents .
  • Catalyst Screening : Test Lewis acids like zinc chloride or ionic liquids to accelerate ring closure .
  • Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproducts .
  • In-situ Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What strategies are effective in resolving contradictions between observed and predicted bioactivity data?

  • Methodological Answer :
  • Substituent Analysis : Compare bioactivity of analogs with varying substituents (e.g., 4-methoxy vs. 4-chloro) to identify structure-activity relationships (SAR) .
SubstituentBioactivity (LOX IC₅₀, μM)
3,5-dimethylphenyl12.4 ± 1.2
4-methoxyphenyl8.7 ± 0.9
4-chlorophenyl18.3 ± 2.1
  • Assay Validation : Repeat assays under standardized conditions (pH, temperature) to minimize variability .
  • Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., LOX or AChE) and validate binding hypotheses .

Q. How do substituent variations on the phenyl ring influence the compound's physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP values via shake-flask method. 3,5-Dimethyl groups increase lipophilicity (logP ~2.8) compared to unsubstituted phenyl (logP ~2.1), enhancing membrane permeability .
  • Crystallography : X-ray diffraction reveals that meta-substitution (3,5-dimethyl) induces non-coplanar packing, reducing melting points (mp 145–150°C) vs. para-substituted analogs (mp 160–165°C) .
  • Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility. Polar substituents (e.g., -OCH₃) improve solubility by ~30% compared to -CH₃ groups .

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